

Application Notes and Protocols for Experimental Autoimmune Encephalomyelitis (EAE) Induction

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Compound of Interest

Compound Name: [Gln144]-PLP (139-151)

Cat. No.: B12371627

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Topic: Protocol for Inducing EAE with Myelin Proteolipid Protein Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). The model is induced by immunization with myelin-derived proteins or peptides, leading to an autoimmune response against the CNS. This document provides detailed protocols for the induction of EAE in mice using the encephalitogenic peptide Proteolipid Protein (PLP) 139-151.

Crucial Note on [Gln144]-PLP (139-151):

Extensive research has demonstrated that substitutions at position 144 of the PLP (139-151) peptide, including the substitution of Tryptophan (W) with Glutamine (Gln), ablate the encephalitogenic potential of the peptide.^[1] Studies have shown that immunization with [Gln144]-PLP (139-151) does not induce EAE.^{[1][2]} Instead, this modified peptide is utilized in research to investigate the mechanisms of T-cell activation, tolerance, and the development of antigen-specific immunotherapies.^{[3][4][5]} Therefore, a protocol for inducing EAE with [Gln144]-PLP (139-151) is not provided as it is not a viable method.

The following protocols detail the use of the native PLP (139-151) peptide for the induction of EAE in the SJL mouse strain, a model that typically results in a relapsing-remitting disease course, closely mimicking a common form of human MS.[\[6\]](#)[\[7\]](#)

Quantitative Data Summary

The following tables summarize typical quantitative data for EAE induced with PLP (139-151) in SJL mice.

Table 1: Typical Disease Progression

Parameter	Expected Outcome
Mouse Strain	SJL/J
EAE Incidence	>90%
Onset of Disease	10-15 days post-immunization
Peak of Acute Disease	12-18 days post-immunization
Mean Maximum Score (Acute)	2.5 - 4.0
Remission	Partial or complete recovery after the acute phase
Relapse Incidence	50-80% of mice (without Pertussis Toxin)

Table 2: Clinical Scoring for EAE in Mice

Score	Clinical Signs
0	No clinical signs of disease
1	Limp tail
2	Hind limb weakness or wobbly gait
3	Partial hind limb paralysis
4	Complete hind limb paralysis
5	Moribund state or death

Experimental Protocols

I. EAE Induction with PLP (139-151) in SJL Mice

This protocol describes the active immunization of SJL mice to induce a relapsing-remitting EAE.

Materials:

- Female SJL/J mice, 8-12 weeks old
- PLP (139-151) peptide (HSLGKWLGHDPKF)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
- Pertussis Toxin (PTX) from Bordetella pertussis (optional, for a more severe initial disease)
- Phosphate Buffered Saline (PBS), sterile
- Isoflurane or other approved anesthetic
- 1 mL syringes
- 27-gauge needles

Procedure:

- Peptide Emulsion Preparation:
 - On the day of immunization, prepare a water-in-oil emulsion of PLP (139-151) in CFA.
 - The final concentration of PLP (139-151) should be 1 mg/mL and M. tuberculosis at 4 mg/mL in the emulsion.
 - To create the emulsion, draw equal volumes of the peptide solution (in sterile PBS) and CFA into two separate syringes connected by a three-way stopcock.
 - Force the mixture back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.
- Immunization (Day 0):
 - Anesthetize the mice using isoflurane.
 - Inject each mouse subcutaneously at two sites on the flank with a total of 0.2 mL of the PLP (139-151)/CFA emulsion (0.1 mL per site).
 - (Optional) If using PTX, administer 200 ng of PTX in 0.1 mL of sterile PBS via intraperitoneal (i.p.) injection on the day of immunization and again 48 hours later.
- Post-Immunization Monitoring:
 - Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
 - Weigh the mice and record their clinical scores according to Table 2.
 - Provide easy access to food and water, especially for animals with severe paralysis.

II. Histological Analysis of CNS Tissue

This protocol outlines the preparation and staining of CNS tissue for the assessment of inflammation and demyelination.

Materials:

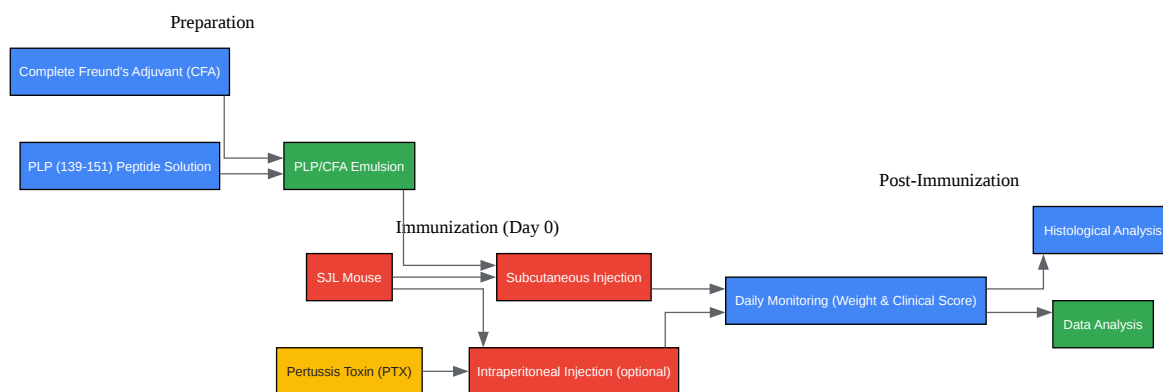
- 4% Paraformaldehyde (PFA) in PBS
- 70%, 90%, 100% Ethanol
- Xylene
- Paraffin wax
- Microtome
- Glass slides
- Hematoxylin and Eosin (H&E) stains
- Luxol Fast Blue (LFB) stain
- Mounting medium

Procedure:

- Tissue Collection and Fixation:
 - At the desired time point (e.g., peak of disease or during remission), euthanize the mice via an approved method.
 - Perfuse the animals transcardially with ice-cold PBS followed by 4% PFA.
 - Dissect the brain and spinal cord and post-fix in 4% PFA overnight at 4°C.
- Tissue Processing and Embedding:
 - Dehydrate the tissues by sequential immersion in increasing concentrations of ethanol.
 - Clear the tissues in xylene.
 - Infiltrate and embed the tissues in paraffin wax.
- Sectioning and Staining:

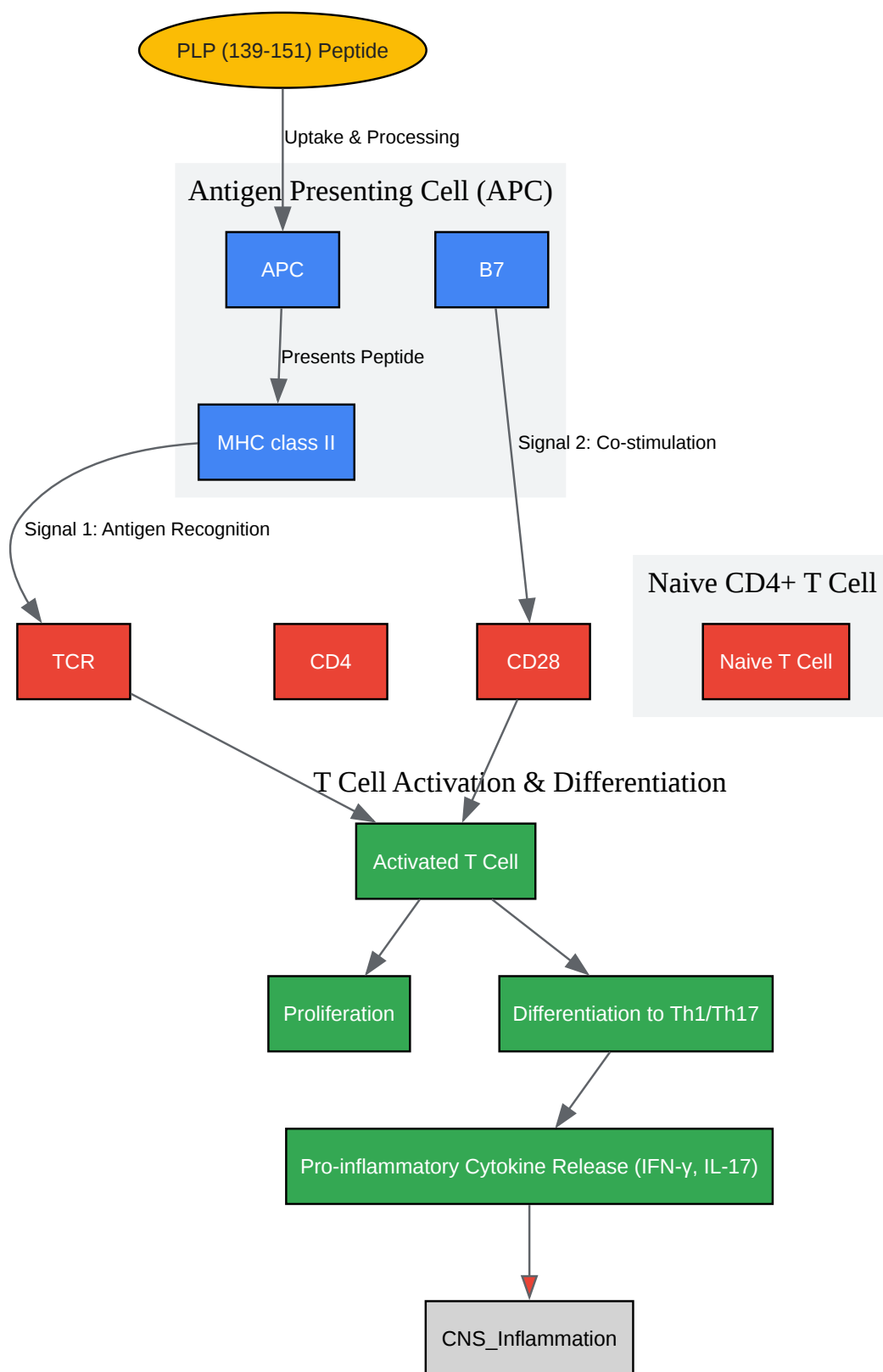
- Cut 5-10 μm thick sections using a microtome and mount them on glass slides.
 - For the assessment of inflammation, stain the sections with H&E. Inflammatory infiltrates will appear as clusters of dark blue nuclei.
 - For the assessment of demyelination, stain the sections with LFB, which stains myelin blue. Demyelinated areas will appear as pale or unstained regions.
- Analysis:
 - Examine the stained sections under a microscope to evaluate the extent of inflammatory cell infiltration and demyelination in the brain and spinal cord.

Visualizations



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Caption: Workflow for the induction of EAE using PLP (139-151) peptide.



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Caption: Simplified signaling pathway of T-cell activation in EAE.

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